[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride
Overview
Description
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C15H18ClF3N2O2 and its molecular weight is 350.76. The purity is usually 95%.
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Scientific Research Applications
Preclinical Disposition and Efficacy Predictions
The compound GDC-0973, closely related to the specified chemical, is a potent inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. It has been studied for its pharmacokinetics and efficacy in preclinical models, specifically the Colo205 mouse xenograft models, highlighting its potential for clinical applications in disease treatment (Choo et al., 2012).
Synthesis Research
Research has been conducted on the synthesis of similar compounds, illustrating the methodologies and chemical reactions involved in producing such complex molecules. This is critical for advancing pharmaceutical research and development (Zheng Rui, 2010).
Novel Derivatives and Their Potential Applications
Studies on the synthesis and characterization of novel azetidinone derivatives, including compounds structurally similar to the specified chemical, have shown potential for antibacterial and anticonvulsant applications. This demonstrates the versatility of such compounds in various therapeutic areas (Rajasekaran & Murugesan, 2006).
Catalytic Asymmetric Addition Studies
Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to the specified chemical, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This highlights its potential in synthetic organic chemistry, contributing to the synthesis of complex organic molecules (Wang et al., 2008).
Crystal Structure Analysis
Studies on the crystal structure of related compounds provide insights into the molecular configurations and interactions of such chemicals. This is crucial for understanding their biological activity and potential therapeutic applications (Revathi et al., 2015).
Properties
IUPAC Name |
[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2.ClH/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11;/h4-5,11,19,22H,1-3,6-8H2;1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWVEOHMXUBOY-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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